![molecular formula C15H19IN2O2 B5728753 N'-[(cyclohexylacetyl)oxy]-4-iodobenzenecarboximidamide](/img/structure/B5728753.png)
N'-[(cyclohexylacetyl)oxy]-4-iodobenzenecarboximidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N'-[(cyclohexylacetyl)oxy]-4-iodobenzenecarboximidamide, also known as CI-994, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in cancer and other diseases. This compound belongs to the class of histone deacetylase (HDAC) inhibitors, which have been shown to have anti-tumor effects by inducing cell cycle arrest, differentiation, and apoptosis in cancer cells.
Mecanismo De Acción
N'-[(cyclohexylacetyl)oxy]-4-iodobenzenecarboximidamide inhibits HDAC activity by binding to the catalytic domain of HDAC enzymes and preventing them from deacetylating histones. This leads to an accumulation of acetylated histones, which in turn alters the expression of genes involved in cell growth and survival. N'-[(cyclohexylacetyl)oxy]-4-iodobenzenecarboximidamide also affects the expression of non-histone proteins, such as transcription factors and signaling molecules, which play important roles in cell signaling pathways.
Biochemical and Physiological Effects:
N'-[(cyclohexylacetyl)oxy]-4-iodobenzenecarboximidamide has been shown to induce cell cycle arrest, differentiation, and apoptosis in cancer cells by altering the expression of genes involved in these processes. The compound also affects the expression of proteins involved in angiogenesis, invasion, and metastasis, which are important processes in cancer progression. In addition to its anti-tumor effects, N'-[(cyclohexylacetyl)oxy]-4-iodobenzenecarboximidamide has been shown to have anti-inflammatory, neuroprotective, and antiviral activities.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N'-[(cyclohexylacetyl)oxy]-4-iodobenzenecarboximidamide has several advantages as a research tool, including its potency, selectivity, and well-defined mechanism of action. The compound is also relatively easy to synthesize and is commercially available. However, N'-[(cyclohexylacetyl)oxy]-4-iodobenzenecarboximidamide has some limitations in lab experiments, including its low solubility in aqueous solutions and its potential toxicity at high doses.
Direcciones Futuras
There are several future directions for research on N'-[(cyclohexylacetyl)oxy]-4-iodobenzenecarboximidamide. One area of focus is the development of more potent and selective HDAC inhibitors based on the structure of N'-[(cyclohexylacetyl)oxy]-4-iodobenzenecarboximidamide. Another area of interest is the combination of N'-[(cyclohexylacetyl)oxy]-4-iodobenzenecarboximidamide with other anti-cancer agents to enhance its efficacy and reduce toxicity. In addition, there is a need to further investigate the anti-inflammatory, neuroprotective, and antiviral activities of N'-[(cyclohexylacetyl)oxy]-4-iodobenzenecarboximidamide and its potential therapeutic applications in these areas.
Métodos De Síntesis
The synthesis of N'-[(cyclohexylacetyl)oxy]-4-iodobenzenecarboximidamide involves the reaction of 4-iodobenzenecarboximidamide with cyclohexylacetic anhydride in the presence of a catalyst. The reaction is carried out under mild conditions and yields a white crystalline solid with a purity of over 95%. The synthesis of N'-[(cyclohexylacetyl)oxy]-4-iodobenzenecarboximidamide has been optimized to improve the yield and purity of the compound, and the process is scalable for large-scale production.
Aplicaciones Científicas De Investigación
N'-[(cyclohexylacetyl)oxy]-4-iodobenzenecarboximidamide has been extensively studied for its potential therapeutic applications in cancer and other diseases. The compound has been shown to have anti-tumor effects in various cancer cell lines, including leukemia, lymphoma, breast cancer, and lung cancer. N'-[(cyclohexylacetyl)oxy]-4-iodobenzenecarboximidamide induces cell cycle arrest, differentiation, and apoptosis in cancer cells by inhibiting HDAC activity and altering the expression of genes involved in cell growth and survival. In addition to its anti-tumor effects, N'-[(cyclohexylacetyl)oxy]-4-iodobenzenecarboximidamide has also been shown to have anti-inflammatory, neuroprotective, and antiviral activities.
Propiedades
IUPAC Name |
[(Z)-[amino-(4-iodophenyl)methylidene]amino] 2-cyclohexylacetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19IN2O2/c16-13-8-6-12(7-9-13)15(17)18-20-14(19)10-11-4-2-1-3-5-11/h6-9,11H,1-5,10H2,(H2,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQEKTVNRMBUFKY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CC(=O)ON=C(C2=CC=C(C=C2)I)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)CC(=O)O/N=C(/C2=CC=C(C=C2)I)\N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19IN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N'-[(cyclohexylacetyl)oxy]-4-iodobenzenecarboximidamide |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.